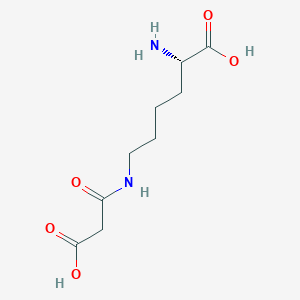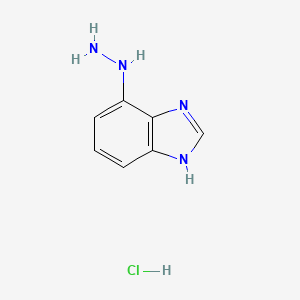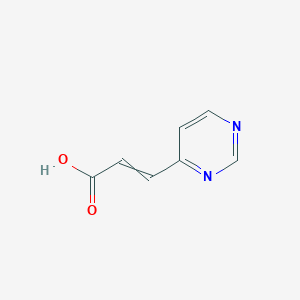
N6-(2-Carboxyacetyl)-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-(2-Carboxyacetyl)-L-lysine is a derivative of the amino acid lysine, where the ε-amino group of lysine is modified with a carboxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Carboxyacetyl)-L-lysine typically involves the reaction of L-lysine with a carboxyacetylating agent. One common method is the reaction of L-lysine with chloroacetic acid under basic conditions to form the desired product. The reaction is usually carried out in an aqueous solution with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N6-(2-Carboxyacetyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyacetyl group to a hydroxyl group.
Substitution: The carboxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the carboxyacetyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
N6-(2-Carboxyacetyl)-L-lysine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein modifications and interactions.
Industry: It may be used in the production of specialized chemicals or materials.
Mechanism of Action
The mechanism of action of N6-(2-Carboxyacetyl)-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxyacetyl group can modify the activity of these targets by altering their structure or function. This modification can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N6-(2-Carboxyethyl)-L-lysine
- N6-(2-Carboxypropyl)-L-lysine
- N6-(2-Carboxybutyl)-L-lysine
Uniqueness
N6-(2-Carboxyacetyl)-L-lysine is unique due to its specific carboxyacetyl modification, which can confer distinct biochemical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where precise modifications are required.
Properties
Molecular Formula |
C9H16N2O5 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H16N2O5/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
InChI Key |
MCSXQLOMUKSQTN-LURJTMIESA-N |
Isomeric SMILES |
C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CCNC(=O)CC(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![benzyl N-[(2S)-1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B11720318.png)

![tert-Butyl ((3R,3aR,6aS)-1,1-dioxidohexahydro-2H-thieno[2,3-c]pyrrol-3-yl)carbamate](/img/structure/B11720335.png)







![7-Hydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B11720392.png)
